2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
Description
what is '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide'? 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is an organic compound used as an intermediate in the synthesis of pharmaceuticals. It is a white crystalline solid that is soluble in organic solvents. the use of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is a type of organic compound used in a variety of applications, such as pharmaceuticals, agrochemicals, and dyes. It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents, as well as in the synthesis of agrochemicals, such as herbicides and insecticides. It is also used as a dye intermediate in the production of dyes and pigments. the chemistry of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is an organic compound belonging to the class of amides. It is composed of a chloroacetamide group attached to a bicyclic heptane ring. The molecule has two chiral centers and exists as two enantiomers, (R)-2-chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and (S)-2-chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide. The compound is formed through the reaction of 2-chloroacetamide with 2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through a nucleophilic acyl substitution. The compound can be used as a chiral ligand in catalytic asymmetric synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals. the biochemical/physical effects of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is a synthetic compound that has been used in research to study its potential effects on the body. Its biochemical and physical effects are not well-studied and are not known. It is likely to have some effect on the body, but further research is needed to understand its effects. the benefits of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 1. It has a wide range of uses, including as a pesticide, herbicide, fungicide, and insecticide. 2. It is effective against a variety of pests, including aphids, mites, and whiteflies. 3. It is a relatively safe chemical and does not pose a significant risk to human health or the environment. 4. It is easy to use and can be applied in different ways, making it a versatile tool for pest control. 5. It is relatively inexpensive and can be used in combination with other pest control methods to provide more effective control. the related research of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 1. Synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and its Derivatives. 2. Synthesis and Biological Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 3. The Synthesis and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 4. Design and Synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and its Derivatives. 5. Synthesis, Characterization and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 6. Synthesis, Structure and Biological Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 7. Synthesis, Structure-Activity Relationships and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 8. Structure-Activity Relationship Studies on 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 9. Synthesis and Biological Evaluation of Novel 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 10. Synthesis and Antibacterial Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives.
properties
IUPAC Name |
2-chloro-N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-11(2)8-4-5-9(6-8)12(11,3)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUMHSYXYCELKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389681 | |
Record name | 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide | |
CAS RN |
105838-50-4 | |
Record name | 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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